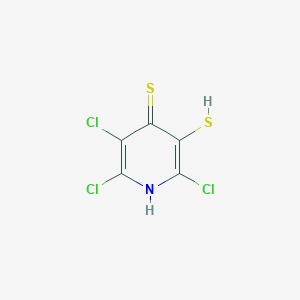
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione typically involves the chlorination of pyridine derivatives followed by the introduction of sulfur-containing groups. Common reagents used in these reactions include thionyl chloride, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alkoxides, under reflux conditions with appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trichloropyridine: Similar structure but lacks the sulfur-containing group.
5-Sulfanylpyridine-4(1H)-thione: Similar structure but lacks the chlorine atoms.
Uniqueness
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is unique due to the presence of both chlorine and sulfur atoms, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
132817-07-3 |
|---|---|
Fórmula molecular |
C5H2Cl3NS2 |
Peso molecular |
246.6 g/mol |
Nombre IUPAC |
2,3,6-trichloro-5-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H2Cl3NS2/c6-1-2(10)3(11)5(8)9-4(1)7/h11H,(H,9,10) |
Clave InChI |
MXPXJHFHXOBBEU-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=C(C1=S)Cl)Cl)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
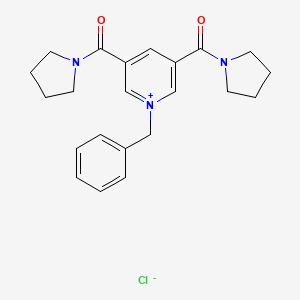


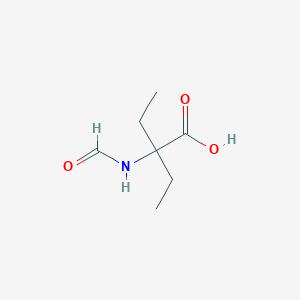
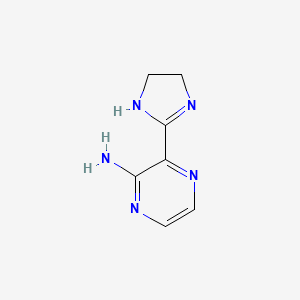
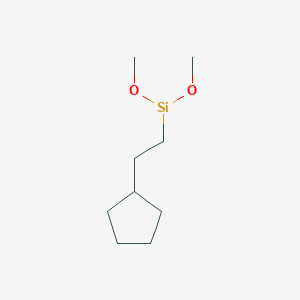
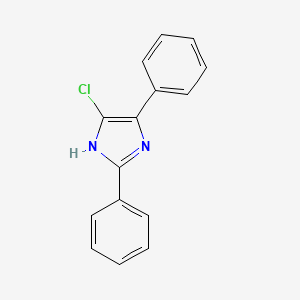
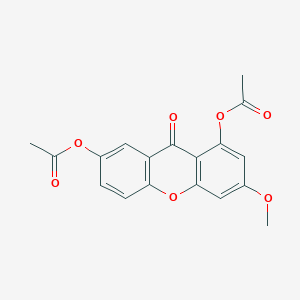

phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

